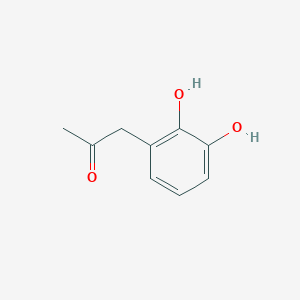
2-(4-Bromo-3-methoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromo-3-methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-bromo-3-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Hydroxy-3-methoxyphenoxy)acetic acid.
Reduction: 2-(3-Methoxyphenoxy)acetic acid.
Substitution: 2-(4-Substituted-3-methoxyphenoxy)acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function. The carboxyl group can form ionic bonds with positively charged amino acid residues, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-3-methoxyphenoxy)acetic acid
- 2-(4-Fluoro-3-methoxyphenoxy)acetic acid
- 2-(4-Iodo-3-methoxyphenoxy)acetic acid
Uniqueness
2-(4-Bromo-3-methoxyphenoxy)acetic acid is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Eigenschaften
CAS-Nummer |
90326-63-9 |
|---|---|
Molekularformel |
C9H9BrO4 |
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
2-(4-bromo-3-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
ALCBQKDXPNVHTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)



